BENGHE Foundational & Exploratory

Check Availability & Pricing

ISTHO0036: A Technical Guide to Target
Engagement and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ISTHO036

Cat. No.: B12360519

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISTHO0036 is a promising antisense oligonucleotide therapeutic currently under investigation for
the treatment of various ophthalmic diseases, including glaucoma, wet age-related macular
degeneration (nAMD), and diabetic macular edema (DME).[1][2][3] This technical guide
provides a comprehensive overview of the mechanism of action, target engagement, and
pharmacodynamic properties of ISTH0036, based on available preclinical and clinical data.

ISTHO0036 is a 14-mer locked nucleic acid (LNA)-modified antisense oligodeoxynucleotide
designed to selectively target and downregulate the expression of Transforming Growth Factor-
beta 2 (TGF-B2).[4][5] TGF-B2 is a key cytokine implicated in the pathophysiology of several
ocular diseases, playing a crucial role in fibrosis, angiogenesis, and inflammation.[4][6] By
inhibiting the production of TGF-B2, ISTH0036 aims to address the underlying drivers of
disease progression.[6]

Mechanism of Action

ISTHO036 is a synthetic, single-stranded nucleic acid sequence complementary to a specific
region of the messenger RNA (MRNA) encoding for human TGF-2.[7] As a "gapmer," it
features a central block of deoxynucleotides flanked by LNA-modified nucleotides. This design
allows for the recruitment of RNase H, an endogenous enzyme that recognizes the DNA-RNA
heteroduplex formed between ISTH0036 and the TGF-2 mMRNA. RNase H then cleaves the
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target mRNA, leading to its degradation and a subsequent reduction in the synthesis of the
TGF-B2 protein.[5]

The targeted degradation of TGF-B2 mRNA is the primary mechanism by which ISTH0036
exerts its therapeutic effects. This approach offers high specificity for the TGF-[32 isoform,
minimizing off-target effects that might be associated with broader TGF-3 pathway inhibitors.

Target Engagement and Pharmacodynamics

The engagement of ISTH0036 with its target, TGF-2 mRNA, has been demonstrated in both
in vitro and in vivo models, leading to a significant and sustained reduction in TGF-[32 levels.

In Vitro Potency

Preclinical studies in various human cell lines, including trabecular meshwork cells, have
demonstrated the potent and dose-dependent downregulation of both TGF-32 mRNA and
protein by ISTH0036.[5]

Parameter Value Cell Lines

Human A172, Pancl,
IC50 (TGF-2 mRNA) 0.4 uM Trabecular Meshwork Cells;

Murine Astrocytes

Human Al172, Pancl,
IC50 (TGF-B2 Protein) 0.7 uM Trabecular Meshwork Cells;

Murine Astrocytes

Table 1: In Vitro Potency of
ISTHO036([4]

Preclinical Pharmacodynamics

Intravitreal administration of ISTH0036 in animal models has shown robust and long-lasting
target engagement in relevant ocular tissues.

» Rabbit Studies: Following a single intravitreal injection in New Zealand White rabbits,
ISTHO0036 led to a significant and sustained downregulation of TGF-32 mRNA in the retina
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and lens.[4] This was accompanied by a reduction in TGF-32 protein levels in the vitreous
humor.[4]

e Non-Human Primate Studies: In cynomolgus monkeys, a single intravitreal injection of
ISTHO0036 resulted in prolonged target engagement, with TGF-2 mRNA downregulation
observed in the retina and lens for up to 4 months.[4] A corresponding decrease in TGF-32
protein was also observed in the vitreous humor.[4]

Species

Tissue

Analyte

Effect

Duration

Rabbit

Retina, Lens

TGF-B2 mRNA

Downregulation

Sustained

Rabbit

Vitreous Humor

Reduction

Sustained

TGF-32 Protein

Cynomolgus

Retina, Lens TGF-f2 mRNA Downregulation Up to 4 months

Monkey

Cynomolgus

Vitreous Humor TGF-B2 Protein Reduction Up to 4 months

Monkey

Table 2:
Summary of
Preclinical
Pharmacodynam
ic Effects of
ISTHO036[4]

Clinical Pharmacodynamics

In a Phase 1 clinical trial in patients with open-angle glaucoma undergoing trabeculectomy,
intravitreal injection of ISTH0036 was found to be safe and well-tolerated.[5] While direct
measurement of TGF-32 levels in human ocular tissues was not reported, the observed clinical
outcomes, such as sustained lower intraocular pressure at higher doses, are consistent with
the intended pharmacodynamic effect of reducing TGF-B2-mediated fibrosis.[5]

Phase 2 trials in nAMD and DME patients have shown that ISTH0036 can lead to a reduction
in central retinal thickness and, in some cases, an improvement or stabilization of best-
corrected visual acuity.[2][3] A key finding in nAMD patients with fibrosis was a significant
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reduction in the volume of hyperreflective material, a marker for fibrosis, which supports the
anti-fibrotic mechanism of action of ISTH0036.[2]

. . .. Key Pharmacodynamic-
Clinical Trial Phase Indication
Related Outcomes

Sustained lower intraocular
Phase 1 Open-Angle Glaucoma ]
pressure at higher doses

Reduction in central retinal
thickness;
Stabilization/improvement in
Phase 2 nNAMD and DME _ _ o
visual acuity; Reduction in
hyperreflective material

(fibrosis) in nAMD

Table 3: Clinical
Pharmacodynamic-Related

Outcomes for ISTH0036[2][3]
[5]

Quantitative Data Summary

Preclinical Ocular Tissue Distribution of ISTH0036 in
Rabbits

Following a single intravitreal injection, ISTH0036 distributes to various posterior ocular tissues.

Time Post- Ciliary Body & Retina & Optic Nerve
o . . Sclera (uglg)
Injection Iris (pnglg) Choroid (pglg) (pglg)

24 hours 114 30-40 30-40 30-40

Table 4: Peak
Concentrations
of ISTHO036 in
Rabbit Ocular

Tissues
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High concentrations of ISTH0036 were observed in these tissues for up to 56 days post-
injection.

Clinical Dosing in Phase 1 Trial (Glaucoma)

Patients received a single intravitreal injection of ISTH0036 at various dose levels.

Calculated Vitreous Humor

Dose Level Total Intravitreal Dose .
Concentration

1 6.75 ug ~0.3 uM

2 22.5 ug ~1.0 pM

3 67.5 ug ~3.0 uM

4 225 ug ~10.0 pM

Table 5: ISTH0036 Dosing in

Phase 1 Glaucoma Trial[5]

Experimental Protocols

Detailed, proprietary protocols for the assays used in the development of ISTH0036 are not
publicly available. However, based on the published literature, the following provides an
overview of the key experimental methodologies employed.

Quantification of TGF-2 mRNA (Branched DNA Assay)

The branched DNA (bDNA) assay is a hybridization-based method for the direct quantification
of nucleic acids.

o Tissue/Cell Lysis: Ocular tissues or cultured cells are homogenized and lysed to release total
RNA.

o Hybridization: The target TGF-2 mRNA is captured by a set of specific capture probes
immobilized on a solid surface (e.g., a microplate well). A second set of extender probes
binds to the target mMRNA at a different location.
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Signal Amplification: A pre-amplifier probe hybridizes to the extender probes. This is followed
by the addition of multiple amplifier probes that bind to the pre-amplifier. Finally, a label probe
conjugated to an enzyme (e.g., alkaline phosphatase) binds to the amplifier probes.

Detection: A chemiluminescent substrate is added, and the light output, which is proportional
to the amount of target TGF-2 mMRNA, is measured using a luminometer.

Quantification of TGF-2 Protein (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay for quantifying
protein levels.

o Sample Preparation: Vitreous humor or cell culture supernatant is collected.
Coating: A capture antibody specific for TGF-32 is coated onto the wells of a microplate.

Incubation: The samples and standards containing known concentrations of TGF-[32 are
added to the wells and incubated, allowing the TGF-B2 to bind to the capture antibody.

Detection: A detection antibody, also specific for TGF-2 and conjugated to an enzyme (e.g.,
horseradish peroxidase), is added.

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to
produce a colored product.

Measurement: The absorbance of the solution is measured using a spectrophotometer. The
concentration of TGF-32 in the samples is determined by comparison to the standard curve.

Quantification of ISTH0036 in Ocular Tissues (Anion-
Exchange HPLC)

High-performance liquid chromatography (HPLC) with anion exchange is a standard method for
the quantification of oligonucleotides.

o Tissue Extraction: Ocular tissues are homogenized, and ISTH0036 is extracted from the
tissue matrix.
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o Chromatographic Separation: The extract is injected into an HPLC system equipped with an
anion-exchange column. The negatively charged phosphate backbone of ISTH0036 interacts
with the positively charged stationary phase of the column. A salt gradient is used to elute
ISTH0036 from the column.

o Detection: The concentration of ISTH0036 is determined using a fluorescence or UV
detector.
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Caption: Mechanism of action of ISTH0036 in inhibiting TGF-32 production.

Experimental Workflow
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Caption: General experimental workflow for preclinical evaluation of ISTH0036.

Conclusion

ISTHO0036 is a potent and selective antisense oligonucleotide that effectively downregulates
TGF-2, a key driver of pathology in several ocular diseases. Preclinical and clinical data have
demonstrated its ability to engage its target in relevant ocular tissues, leading to a sustained
pharmacodynamic effect. The observed anti-fibrotic and other beneficial clinical outcomes in
patients with glaucoma, nAMD, and DME highlight the therapeutic potential of this targeted
approach. Further clinical development will continue to elucidate the full potential of ISTH0036
in treating these vision-threatening conditions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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